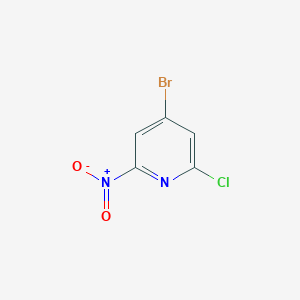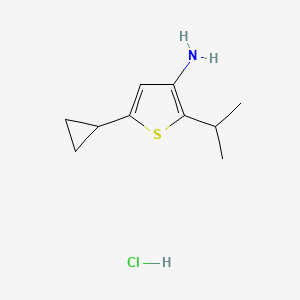
5-Cyclopropyl-2-isopropylthiophen-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropyl-2-isopropylthiophen-3-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of cyclopropyl and isopropyl groups attached to the thiophene ring, along with an amine group at the third position. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-isopropylthiophen-3-amine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Substituents: The cyclopropyl and isopropyl groups can be introduced through alkylation reactions. For example, cyclopropyl bromide and isopropyl bromide can be used as alkylating agents in the presence of a base.
Amination: The amine group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.
Formation of Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
5-Cyclopropyl-2-isopropylthiophen-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the thiophene ring itself.
Substitution: The amine group can participate in nucleophilic substitution reactions, while the alkyl groups can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
科学的研究の応用
5-Cyclopropyl-2-isopropylthiophen-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.
作用機序
The mechanism of action of 5-Cyclopropyl-2-isopropylthiophen-3-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets would depend on the specific context of its use, such as its role in a pharmaceutical compound or as a research tool.
類似化合物との比較
Similar Compounds
5-Chloro-2-isopropyl-thiophen-3-amine hydrochloride: Similar structure with a chlorine atom instead of a cyclopropyl group.
5-Cyclopropylisothiazol-3-amine hydrochloride: Contains an isothiazole ring instead of a thiophene ring.
Uniqueness
5-Cyclopropyl-2-isopropylthiophen-3-amine hydrochloride is unique due to the presence of both cyclopropyl and isopropyl groups on the thiophene ring, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in the design of new molecules with desired characteristics.
特性
分子式 |
C10H16ClNS |
|---|---|
分子量 |
217.76 g/mol |
IUPAC名 |
5-cyclopropyl-2-propan-2-ylthiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c1-6(2)10-8(11)5-9(12-10)7-3-4-7;/h5-7H,3-4,11H2,1-2H3;1H |
InChIキー |
KNFBXHUCELTBAJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(S1)C2CC2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,2-Dioxaborolane, 2,2',2''-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-](/img/structure/B15221340.png)
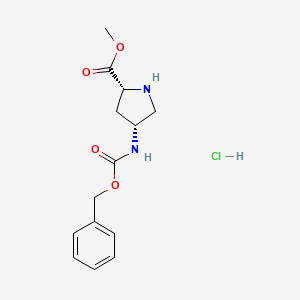
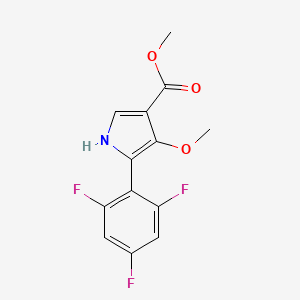
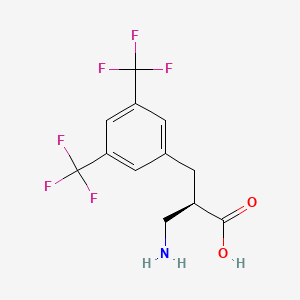
![(1S,4R,5S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15221373.png)
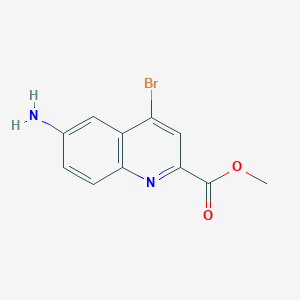
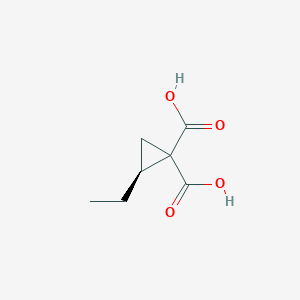
![(4aS,5R,6S,8aS)-5-[(2,5-dimethoxyphenyl)methyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one](/img/structure/B15221391.png)
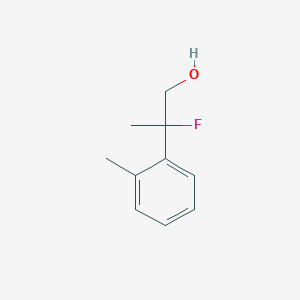
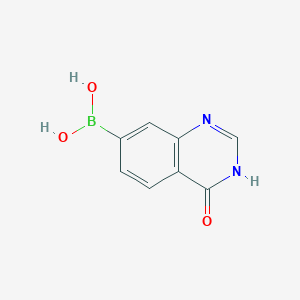
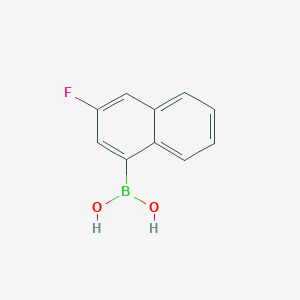
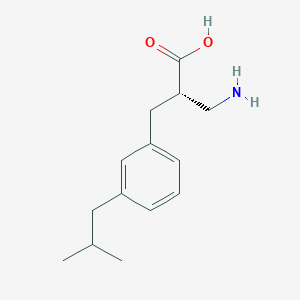
![Ethyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B15221425.png)
